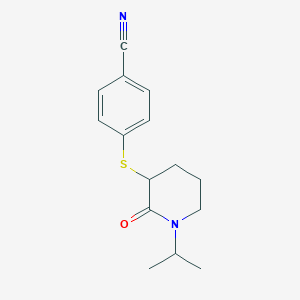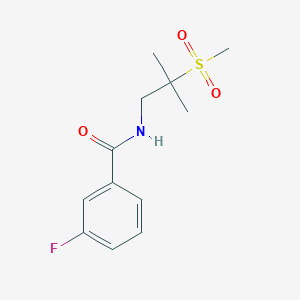
2-(oxolan-2-yl)ethyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(oxolan-2-yl)ethyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of pyridine carboxylates, which are known for their diverse biological activities.
作用機序
The mechanism of action of 2-(oxolan-2-yl)ethyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate is not fully understood. However, it has been proposed that the compound exerts its biological activities by inhibiting the activity of certain enzymes and signaling pathways. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation, which is beneficial in the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
2-(oxolan-2-yl)ethyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. The compound has also been shown to inhibit the activity of bacterial and fungal pathogens. In addition, it has been reported to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
The advantages of using 2-(oxolan-2-yl)ethyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate in lab experiments include its diverse biological activities and its ability to inhibit the activity of certain enzymes and signaling pathways. However, there are also limitations to its use. For example, the compound may have off-target effects, which can complicate the interpretation of experimental results. In addition, the compound may have limited solubility in certain solvents, which can affect its bioavailability.
将来の方向性
There are several future directions for the study of 2-(oxolan-2-yl)ethyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, which can lead to the development of more potent and selective analogs. Additionally, the compound can be further optimized for its biological activities and pharmacokinetic properties, which can enhance its therapeutic potential.
Conclusion:
In conclusion, 2-(oxolan-2-yl)ethyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate is a chemical compound that has diverse biological activities and has been extensively studied for its potential use in the treatment of various diseases. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of certain enzymes and signaling pathways. The compound has several advantages and limitations for lab experiments, and there are several future directions for its study.
合成法
The synthesis of 2-(oxolan-2-yl)ethyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate involves the reaction of 2-oxo-1H-pyridine-3-carboxylic acid with ethylene glycol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with methyl iodide to obtain the final product. This synthesis method has been reported in the literature and has been optimized for higher yields.
科学的研究の応用
2-(oxolan-2-yl)ethyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate has been extensively studied for its biological activities. It has been reported to possess anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is beneficial in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
2-(oxolan-2-yl)ethyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9-4-5-11(12(15)14-9)13(16)18-8-6-10-3-2-7-17-10/h4-5,10H,2-3,6-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRFZBGWPNJXGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1)C(=O)OCCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Bromo-3-fluorophenyl)methyl]-1,2,4-triazole](/img/structure/B7584749.png)
![2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7584755.png)
![1-[(4-Bromo-3-fluorophenyl)methyl]pyridin-2-one](/img/structure/B7584761.png)
![(2-Chlorophenyl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7584776.png)
![1-Benzofuran-2-yl(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7584781.png)

![1-[(2-Chloro-4-methoxyphenyl)methyl]-3,5-dimethyl-1,2,4-triazole](/img/structure/B7584798.png)
![1-[(3S)-3-hydroxypyrrolidin-1-yl]-3-methyl-3-phenylbutan-1-one](/img/structure/B7584804.png)

![3-[[ethyl(methyl)amino]methyl]-N-[(4-methylsulfanylphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7584840.png)


![(2,7-Dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7584850.png)
